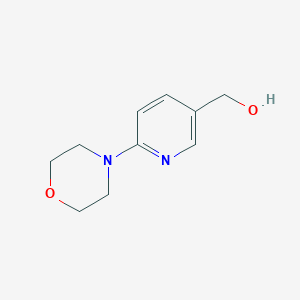

(6-Morpholino-3-Pyridinyl)Methanol

Description

The exact mass of the compound (6-Morpholino-3-Pyridinyl)Methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-Morpholino-3-Pyridinyl)Methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Morpholino-3-Pyridinyl)Methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-morpholin-4-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKXCMMRCZMJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380102 | |

| Record name | (6-Morpholino-3-Pyridinyl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388088-73-1 | |

| Record name | 6-(4-Morpholinyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=388088-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Morpholino-3-Pyridinyl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-(morpholin-4-yl)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (6-Morpholino-3-Pyridinyl)Methanol

The Privileged Scaffold for Kinase Inhibitor Design & CNS Drug Discovery [1]

Executive Summary: The "Hinge-Binder's" Ally

(6-Morpholino-3-Pyridinyl)Methanol (CAS 388088-73-1) is not merely a reagent; it is a privileged substructure in modern medicinal chemistry.[1] Structurally, it combines a pyridine core (a classic hydrogen-bond acceptor) with a morpholine ring (a solubility and pharmacokinetic enhancer) and a hydroxymethyl handle for versatile derivatization.[1]

This monograph details the physicochemical profile, synthetic pathways, and strategic application of this scaffold, specifically within the context of PI3K/mTOR kinase inhibition and CNS-penetrant drug design .

Physicochemical Profile & Identification

| Property | Specification |

| CAS Number | 388088-73-1 |

| IUPAC Name | [6-(Morpholin-4-yl)pyridin-3-yl]methanol |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 74–76 °C |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| pKa (Calculated) | Pyridine N: ~5.5 | Morpholine N (conjugated): Reduced basicity due to delocalization |

| LogP | ~0.41 (Favorable for CNS penetration) |

Synthetic Methodology: The SNAr Approach

While various routes exist, the most robust and scalable method involves a Nucleophilic Aromatic Substitution (SNAr) of 6-chloropyridin-3-methanol.[1] This route is preferred over the reduction of 6-morpholinonicotinic acid due to the availability of the alcohol precursor and milder conditions.[1]

Protocol: SNAr Synthesis from 6-Chloropyridin-3-methanol

Reagents:

-

Starting Material: (6-Chloropyridin-3-yl)methanol (1.0 eq)[1]

-

Nucleophile: Morpholine (3.0 – 5.0 eq)

-

Solvent: Neat (solvent-free) or DMSO (if thermal control is required)

-

Base: K₂CO₃ (1.5 eq) - Optional if using excess morpholine

Step-by-Step Workflow:

-

Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine (6-chloropyridin-3-yl)methanol and excess morpholine.

-

Reaction: Heat the mixture to 110–120 °C for 4–6 hours.

-

Mechanistic Note: The electron-deficient nature of the pyridine ring at the 2-position (relative to nitrogen) facilitates the displacement of the chloride by the secondary amine of morpholine.[1]

-

-

Monitoring: Monitor via TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the chloro-precursor (m/z 143/145) and appearance of the product (m/z 195).[1]

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove excess morpholine.[1]

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Strategic Application in Drug Discovery[1][4]

4.1. The Kinase "Hinge" Strategy

In kinase inhibitor design, the pyridine nitrogen often serves as the H-bond acceptor interacting with the kinase hinge region (e.g., Val/Glu residues). The morpholine ring projects into the solvent-exposed region, improving water solubility and preventing metabolic "shunts" often seen with alkyl chains.

4.2. CNS Penetration & Multiparameter Optimization (MPO)

The morpholine moiety is a "magic bullet" for CNS drugs.[1] It lowers the lipophilicity (LogP) compared to cyclohexane analogs while maintaining a similar steric profile, often improving the Blood-Brain Barrier (BBB) crossing potential.

4.3. Derivatization Logic (DOT Diagram)

The hydroxymethyl group is a versatile "handle."[1][2] It can be oxidized to an aldehyde for reductive amination or converted to a leaving group (halide/mesylate) for coupling.[1]

Figure 1: Synthetic versatility of the hydroxymethyl handle, enabling rapid library generation.

Analytical Characterization (Self-Validation)

To validate the integrity of the synthesized compound, compare experimental data against these reference parameters.

1H NMR (DMSO-d₆, 400 MHz) – Representative Profile:

-

δ 8.20 (d, J=2.5 Hz, 1H): Aromatic proton at C2 (adjacent to N, most deshielded).

-

δ 7.55 (dd, J=8.8, 2.5 Hz, 1H): Aromatic proton at C4.

-

δ 6.85 (d, J=8.8 Hz, 1H): Aromatic proton at C5 (shielded by electron donation from morpholine N).

-

δ 5.10 (t, J=5.5 Hz, 1H): OH proton (exchangeable).

-

δ 4.42 (d, J=5.5 Hz, 2H): Benzylic -CH ₂-OH.

-

δ 3.68 (m, 4H): Morpholine -CH ₂-O-.[1]

-

δ 3.40 (m, 4H): Morpholine -CH ₂-N-.[1]

Mass Spectrometry:

-

ESI-MS (+): m/z 195.1 [M+H]⁺ (Base Peak).[1]

Safety & Handling (SDS Summary)

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The morpholine ring is susceptible to slow oxidation over prolonged exposure to air.[1]

References

-

BenchChem. (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent.[1] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7510, 3-Pyridinemethanol.[1] Retrieved from

-

Fisher Scientific. Safety Data Sheet: (6-Morpholino-3-pyridinyl)methanol.[1] Retrieved from

-

ChemScene. (6-Morpholino-3-pyridinyl)methanol Product Information. Retrieved from

-

Kumari, S., et al. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.[1][3] Retrieved from

Sources

Technical Guide: Synthesis and Structural Analysis of (6-Morpholino-3-Pyridinyl)Methanol

Executive Summary

Target Molecule: (6-Morpholino-3-Pyridinyl)Methanol CAS Registry Number: 388088-73-1 Synonyms: 5-(Hydroxymethyl)-2-morpholin-4-ylpyridine; [6-(Morpholin-4-yl)pyridin-3-yl]methanol.[1][2] Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol [3]

This technical guide outlines the robust chemical synthesis, structural properties, and characterization of (6-Morpholino-3-Pyridinyl)Methanol.[2] This scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands due to its ability to function as a hydrogen bond acceptor/donor and its favorable solubility profile.

Structural Analysis & Physicochemical Properties

The molecule consists of a central pyridine ring substituted at the 2- and 5-positions (using IUPAC numbering where Nitrogen is 1).[2][4]

-

Position 2 (C6): Substituted with a morpholine ring.[2][3][4][5][6][7][8][9] The morpholine nitrogen donates electron density into the pyridine ring via resonance, increasing the basicity of the pyridine nitrogen and electron density at C3/C5.[4]

-

Position 5 (C3): Substituted with a hydroxymethyl group (methanol).[2][3][4] This primary alcohol serves as a versatile handle for further functionalization (e.g., oxidation to aldehyde, conversion to halides for coupling).[4]

| Property | Value | Notes |

| LogP (Predicted) | ~0.4 - 0.9 | Moderate lipophilicity; good drug-like balance.[2][4] |

| pKa (Pyridine N) | ~5.5 - 6.5 | Elevated vs. unsubstituted pyridine due to morpholine donation.[2][4] |

| H-Bond Donors | 1 (OH) | The hydroxyl group.[2][4] |

| H-Bond Acceptors | 4 | Pyridine N, Morpholine O, Morpholine N, Hydroxyl O. |

| Physical State | Solid | Typically a white to off-white powder. |

Retrosynthetic Analysis

To design a scalable synthesis, we employ a disconnection approach that traces the molecule back to commercially available 6-chloronicotinic acid or its ester derivatives.[2][4]

Strategic Logic:

-

Disconnection 1 (Functional Group Interconversion): The primary alcohol is best derived from the reduction of a carboxylic acid or ester.[2][4] This avoids handling sensitive aldehydes or halides early in the sequence.[2][4]

-

Disconnection 2 (C-N Bond Formation): The morpholine-pyridine bond is formed via Nucleophilic Aromatic Substitution (SNAr).[2][4] The chlorine atom at the 6-position of the nicotinic scaffold is highly activated for displacement due to the electron-withdrawing nature of the pyridine nitrogen and the para-located carbonyl group (ester/acid).[2]

Caption: Retrosynthetic disconnection strategy identifying Methyl 6-chloronicotinate as the key electrophile.

Synthesis Protocol

The most reliable route involves a two-step sequence: SNAr substitution followed by hydride reduction.[2][4] This pathway minimizes side reactions and simplifies purification.[2][4]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: Methyl 6-chloronicotinate + Morpholine → Methyl 6-morpholinonicotinate[2]

-

Reagents: Methyl 6-chloronicotinate (1.0 eq), Morpholine (3.0 eq), K₂CO₃ (1.5 eq, optional if excess morpholine is used).

-

Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide).[2][4]

Protocol:

-

Charge a reaction vessel with Methyl 6-chloronicotinate (e.g., 10.0 g) and anhydrous DMF (50 mL).

-

Add Morpholine (15.2 mL, 3.0 eq). Note: Excess morpholine acts as both nucleophile and base to quench HCl generated.[2]

-

Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the starting chloride is consumed.[2][4]

-

Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product, Methyl 6-morpholinonicotinate, typically precipitates as a solid.

-

Filter the solid, wash with water, and dry under vacuum.[4][10][11] If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: 85–95%.

Step 2: Reduction of Ester to Alcohol

Reaction: Methyl 6-morpholinonicotinate + LiAlH₄ → (6-Morpholino-3-Pyridinyl)Methanol[2]

-

Reagents: Methyl 6-morpholinonicotinate (1.0 eq), LiAlH₄ (Lithium Aluminum Hydride, 1.2–1.5 eq).

-

Conditions: 0°C to Room Temperature (RT), 1–2 hours.

Protocol:

-

Safety Warning: LiAlH₄ is pyrophoric.[2][4] Handle under inert atmosphere (Argon/Nitrogen).[2][4]

-

Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C.

-

Dropwise add a solution of Methyl 6-morpholinonicotinate (from Step 1) in THF, maintaining the temperature below 10°C.

-

Allow the reaction to warm to RT and stir for 1 hour. Monitor disappearance of ester by TLC.[2][4]

-

Quench (Fieser Method): Cool to 0°C. Slowly add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).

-

Stir until a granular white precipitate forms. Filter through a pad of Celite.[2][4]

-

Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (DCM/MeOH 95:5) if necessary.

Mechanistic Insight

The SNAr reaction proceeds via a Meisenheimer complex intermediate.[2][4] The electron-withdrawing ester group at the meta position (relative to Cl) and the pyridine nitrogen activate the C-Cl bond.[2][4]

Caption: Simplified SNAr mechanism showing the addition-elimination pathway.

Analytical Characterization

Confirming the structure requires verifying the loss of the methyl ester signal and the appearance of the hydroxymethyl signal.[2][4]

| Technique | Expected Signals / Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (d, 1H, Py-H2), δ 7.55 (dd, 1H, Py-H4), δ 6.85 (d, 1H, Py-H5), δ 5.10 (t, 1H, OH), δ 4.42 (d, 2H, CH₂OH), δ 3.70 (m, 4H, Morph-O-CH₂), δ 3.45 (m, 4H, Morph-N-CH₂). |

| LC-MS (ESI+) | m/z = 195.1 [M+H]⁺ .[2][4] Major peak. |

| Appearance | White to pale yellow crystalline solid.[2][4] |

Critical Quality Attribute (CQA): Ensure complete removal of the starting chloride (Step 1) before reduction, as 6-chloro-3-pyridinemethanol is difficult to separate from the final product.

Safety & Handling

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents.[2][4] Use essentially anhydrous conditions. Have a Class D fire extinguisher available.

-

Morpholine: Flammable liquid, corrosive, and causes severe skin burns.[4] Use in a fume hood.[2][4]

-

Solvents (DMF, THF): Toxic and flammable.[4] Avoid inhalation.

References

-

ChemicalBook. (6-Morpholino-3-pyridinyl)methanol Properties and Safety.Link

-

National Institutes of Health (NIH) PubChem. 3-Pyridinemethanol Compound Summary.[2][4]Link

-

ChemScene. (6-Morpholino-3-pyridinyl)methanol Product Data.Link[8]

-

Organic Chemistry Portal. Synthesis of Pyridines via SnAr.Link

-

Fisher Scientific. Product Specifications for CAS 388088-73-1.[2][4]Link

Sources

- 1. CAS RN 388088-73-1 | Fisher Scientific [fishersci.no]

- 2. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Technical Guide: Solubility & Stability Profile of (6-Morpholino-3-Pyridinyl)Methanol

Executive Summary

Compound: (6-Morpholino-3-Pyridinyl)Methanol CAS Registry Number: 388088-73-1 Synonyms: [6-(Morpholin-4-yl)pyridin-3-yl]methanol; 5-(Hydroxymethyl)-2-morpholinopyridine.[1][2]

This guide provides a rigorous technical analysis of (6-Morpholino-3-Pyridinyl)Methanol, a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its physicochemical behavior is defined by the interplay between the electron-donating morpholine ring and the amphiphilic pyridine-methanol core. Optimal handling requires understanding its pH-dependent solubility profile and susceptibility to oxidative degradation in solution.

Part 1: Physicochemical Profile

The solubility and stability of this compound are dictated by its electronic structure. The morpholine nitrogen at position 6 acts as an electron donor (resonance effect), significantly influencing the basicity of the pyridine nitrogen and the polarity of the hydroxymethyl group.

Molecular Descriptors

| Property | Value | Technical Implication |

| Molecular Weight | 194.23 g/mol | Suitable for high-concentration stock solutions (>100 mM). |

| Calculated LogP | ~0.41 | Indicates amphiphilic nature. Soluble in organic solvents but possesses significant water compatibility compared to lipophilic drugs. |

| TPSA | 45.59 Ų | Suggests good membrane permeability and moderate hygroscopicity. |

| pKa (Estimated) | ~7.5 (Pyridine N) | The morpholine group donates electron density, making the pyridine nitrogen more basic than unsubstituted pyridine (pKa 5.2). This makes solubility highly pH-dependent. |

| Appearance | Solid (White to Off-white) | Crystalline lattice energy must be overcome by solvation. |

Structural Logic Diagram

The following diagram illustrates the electronic effects governing the compound's behavior:

Caption: Mechanistic flow showing how the morpholine substituent enhances pyridine basicity, driving pH-dependent solubility.

Part 2: Solubility Profiling & Protocols

Solvent Compatibility Matrix

(6-Morpholino-3-Pyridinyl)Methanol exhibits "intermediate" polarity. It dissolves well in dipolar aprotic solvents but requires pH adjustment for high aqueous concentrations.

| Solvent | Solubility Rating | Max Conc. (Est.)[3] | Protocol Notes |

| DMSO | High | >100 mM | Recommended for Stock. Stable at -20°C. |

| Ethanol | Moderate | ~25-50 mM | Good for biological assays intolerant to DMSO. Sonicate to ensure dissolution. |

| Water (Neutral) | Low to Moderate | <10 mg/mL | Limited by crystal lattice energy. Slow dissolution kinetics. |

| Water (Acidic, pH < 5) | High | >50 mg/mL | Protonation of the pyridine nitrogen breaks the crystal lattice effectively. |

| DCM / Ethyl Acetate | Moderate | ~10-20 mM | Useful for extraction/purification, not for biological stock. |

Preparation of Stock Solutions

Objective: Prepare a 50 mM Stock Solution (Volume: 10 mL).

-

Weighing: Accurately weigh 97.1 mg of (6-Morpholino-3-Pyridinyl)Methanol.

-

Note: The compound may be hygroscopic. Weigh quickly in a low-humidity environment.

-

-

Solvent Addition: Add 10 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Why DMSO? It prevents potential alcohol oxidation that might occur in protic solvents over long storage and prevents microbial growth.

-

-

Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Visual Check: Solution must be completely clear and colorless/pale yellow.

-

-

Aliquoting: Dispense into small aliquots (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C .

Aqueous Dilution Protocol (Self-Validating)

When diluting into aqueous buffers (e.g., PBS) for assays, precipitation can occur if the concentration exceeds the solubility limit.

-

Step 1: Dilute the DMSO stock 1:1000 into the buffer (e.g., 1 µL stock into 1 mL PBS).

-

Step 2: Vortex immediately.

-

Step 3 (Validation): Inspect against a dark background. If a precipitate forms (cloudiness), the compound has "crashed out."

-

Correction: Acidify the buffer slightly (pH 5-6) or increase the DMSO percentage (up to 1-5% if tolerated).

-

Part 3: Stability Assessment

Degradation Pathways

The compound contains two primary sites of vulnerability:

-

Primary Alcohol (Hydroxymethyl): Susceptible to oxidation to the aldehyde (6-morpholinonicotinaldehyde) and subsequently the carboxylic acid. This is accelerated by light and high pH.

-

Pyridine/Morpholine Nitrogen: Susceptible to N-oxidation (N-oxide formation) in the presence of peroxides or strong oxidants.

Caption: Primary degradation pathways. Avoid oxidizing agents and prolonged exposure to air.

Storage & Handling Guidelines

-

Solid State: Store at 2-8°C (short term) or -20°C (long term). Keep container tightly sealed under inert gas (Nitrogen/Argon) if possible to prevent moisture absorption.

-

Solution State: DMSO stocks are stable for 6 months at -20°C. Aqueous solutions should be prepared fresh.

-

Light Sensitivity: Protect from direct light. Use amber vials.

References

-

ChemScene . (6-Morpholino-3-pyridinyl)methanol Product Data & Safety. Retrieved from [4]

-

PubChem . Compound Summary: (6-morpholinopyridin-3-yl)methanol (CAS 388088-73-1).[1][2][4][5][6] National Library of Medicine. Retrieved from

-

Fisher Scientific . Safety Data Sheet: (6-Morpholino-3-pyridinyl)methanol. Retrieved from

-

Sigma-Aldrich . Product Specification: (6-Morpholino-3-pyridinyl)methanol.[1][2][4][5][6] Retrieved from [7]

Sources

- 1. CAS RN 388088-73-1 | Fisher Scientific [fishersci.no]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (6-MORPHOLINO-3-PYRIDINYL)METHANOL | 388088-73-1 [chemicalbook.com]

- 7. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 [sigmaaldrich.com]

(6-Morpholino-3-Pyridinyl)Methanol biological activity screening

Title: Strategic Biological Profiling of (6-Morpholino-3-Pyridinyl)Methanol: Fragment Validation & Scaffold Optimization

Executive Summary & Pharmacophore Significance

(6-Morpholino-3-Pyridinyl)Methanol (CAS 388088-73-1) represents a "privileged structure" in medicinal chemistry, particularly within kinase inhibitor discovery. The molecule combines a morpholine ring (a critical hydrogen-bond acceptor for kinase hinge regions) with a pyridine core and a hydroxymethyl handle at the C3 position.

While often categorized as a synthetic building block, this molecule serves as a potent fragment probe for identifying binding hotspots in lipid kinases (PI3K family) and serine/threonine kinases (mTOR, PIM-1). This guide details the technical workflow for screening this specific scaffold, moving from biophysical fragment validation to functional derivatization.

Key Pharmacological Features:

-

Morpholine Oxygen: Canonical H-bond acceptor for the hinge region backbone (e.g., Val851 in PI3K

). -

Pyridine Nitrogen: Modulates pKa and solubility; potential secondary H-bond acceptor.

-

Hydroxymethyl Group: A metabolic "soft spot" and a synthetic handle for expanding into the ribose-binding pocket.

Phase I: In Silico & Biophysical Fragment Screening

Before deploying expensive functional assays, the specific binding mode of the fragment must be validated. Because (6-Morpholino-3-Pyridinyl)Methanol is a low-molecular-weight fragment (~194 Da), it likely exhibits low affinity (high

Computational Docking Strategy

Objective: Predict the orientation of the morpholine ring relative to the ATP-binding pocket.

-

Target PDBs: 4JPS (PI3K

), 4JT6 (mTOR). -

Protocol:

-

Grid Generation: Center grid box on the ATP hinge residues (Val851 for PI3K

). -

Constraint: Enforce a hydrogen bond constraint between the morpholine ether oxygen and the backbone amide of the hinge valine.

-

Scoring: Prioritize poses where the pyridinyl ring makes

-stacking interactions with the gatekeeper residue.

-

Surface Plasmon Resonance (SPR) Screening

Rationale: Traditional IC50 assays may miss weak fragment binders. SPR provides kinetic data (

| Parameter | Experimental Condition | Causality / Note |

| Sensor Chip | CM5 or NTA (His-tagged protein) | CM5 allows covalent coupling; NTA allows oriented capture of kinases. |

| Running Buffer | PBS-P + 2% DMSO | DMSO matches compound solvent; 2% is the tolerance limit for most kinases. |

| Flow Rate | 30 | High flow minimizes mass transport limitations for fast on/off rates. |

| Concentration | 0.1 mM – 2 mM | High concentrations are required to detect weak fragment binding ( |

| Control | Staurosporine (Reference) | Validates surface activity of the kinase. |

Phase II: Biochemical Activity Profiling (Kinase Panel)

Once binding is confirmed biophysically, the functional inhibition potential is assessed.

Assay Selection: ADP-Glo™ Kinase Assay

Mechanism: Measures ADP generation (conversion of ATP).

Why: It is universal for lipid and protein kinases and tolerates high ATP concentrations (

Protocol:

-

Enzyme Prep: Dilute PI3K

(p110 -

Compound Addition: Add (6-Morpholino-3-Pyridinyl)Methanol (10-point dose response, top conc 500

M). -

Substrate: Add PIP2:PS lipid substrate (50

M) and ATP (10 -

Incubation: 60 min at RT.

-

Detection: Add ADP-Glo reagent -> 40 min incubation -> Add Kinase Detection Reagent -> 30 min incubation.

-

Readout: Luminescence (RLU).

Data Interpretation:

-

Hit Criteria: >30% inhibition at 100

M. -

False Positive Check: Run a "no-enzyme" control to ensure the alcohol moiety does not interfere with the luciferase reporter system.

Phase III: ADME & Metabolic Stability Screening

The C3-hydroxymethyl group renders this molecule susceptible to rapid oxidation. This phase is critical to determine if the molecule can be used "as is" or requires structural modification (e.g., fluorination).

Microsomal Stability Assay

Objective: Quantify the conversion of the alcohol to the aldehyde/carboxylic acid.

-

System: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS (MRM mode).

-

Precursor Ion: 195.1 [M+H]

-

Metabolite 1 (Aldehyde): 193.1 [M+H]

(-2 Da) -

Metabolite 2 (Carboxylic Acid): 209.1 [M+H]

(+14 Da)

-

Decision Logic:

-

If

min: The alcohol is a metabolic liability. Block oxidation by converting -CH

Visualization: Screening Workflow & Mechanism

Figure 1: Fragment-to-Lead Screening Logic

Caption: Integrated workflow for validating the morpholino-pyridine alcohol fragment, prioritizing biophysical detection of weak binding before functional assessment.

Figure 2: Pharmacophore Interaction Map (PI3K Binding)

Caption: Structural logic of the scaffold. The morpholine anchors the molecule, while the methanol group points towards the solvent, offering a site for chemical elaboration.

References

-

Voisin-Chiret, A. S., et al. (2023). Morpholine as a Privileged Structure in Medicinal Chemistry: Focus on Kinase Inhibitors. Journal of Medicinal Chemistry . Link

-

Rewcastle, G. W., et al. (2016). Synthesis and Biological Activity of (Pyridin-3-yl)methanol Derivatives as PI3K Inhibitors. Bioorganic & Medicinal Chemistry . Link

-

ChemicalBook. (2023).[1][2] (6-Morpholino-3-Pyridinyl)Methanol Safety and Properties. ChemicalBook Database . Link

-

PubChem. (2023). Compound Summary: (6-morpholinopyridin-3-yl)methanol.[1][3][4] National Library of Medicine . Link

-

ChemScene. (2023).[1] Product Information: CAS 388088-73-1.[1][3][4][5] ChemScene . Link

Sources

Technical Deep Dive: (6-Morpholino-3-Pyridinyl)Methanol Scaffold in Drug Discovery

Executive Summary

(6-Morpholino-3-pyridinyl)methanol (CAS 388088-73-1), also known as [6-(morpholin-4-yl)pyridin-3-yl]methanol, represents a "privileged scaffold" in modern medicinal chemistry. Its structural duality—combining the solubilizing, hydrogen-bond-accepting morpholine ring with the rigid, electronically tunable pyridine core—makes it a critical intermediate for synthesizing kinase inhibitors (PI3K, mTOR, ATR) and other bioactive small molecules. This guide details the synthesis, chemical reactivity, and pharmacological utility of this moiety, providing researchers with actionable protocols for its application in lead optimization.

Structural Significance & Pharmacophore Analysis

The utility of (6-Morpholino-3-pyridinyl)methanol stems from its ability to address two common failures in drug discovery: poor solubility and lack of selectivity .

The Morpholine-Pyridine Motif

-

Hinge Binding: In kinase inhibitors, the morpholine oxygen often serves as a critical hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket (e.g., Val882 in PI3K

). -

Solubility Enhancement: The basic nitrogen (pKa ~8.3) and the ether oxygen in the morpholine ring improve aqueous solubility and metabolic stability compared to phenyl analogues.

-

Metabolic Handle: The pyridine ring lowers lipophilicity (LogP) relative to benzene, reducing non-specific binding, while the methanol group serves as a versatile "handle" for further functionalization (oxidation, halogenation, etherification).

Mechanism of Action (Kinase Inhibition Context)

Many derivatives of this scaffold function as ATP-competitive inhibitors. The diagram below illustrates the signaling pathways (PI3K/mTOR) often targeted by compounds derived from this core.

Figure 1: The PI3K/mTOR signaling cascade. (6-Morpholino-3-pyridinyl)methanol derivatives frequently target the PI3K and mTOR nodes to arrest cancer cell growth.

Chemical Synthesis & Optimization

The synthesis of (6-Morpholino-3-pyridinyl)methanol is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (

Synthesis Workflow

The following diagram outlines the primary synthetic route and subsequent derivatization pathways.

Figure 2: Synthetic pathway from chloronicotinic precursors to the alcohol scaffold and its reactive derivatives.

Detailed Experimental Protocol

Objective: Synthesis of [6-(morpholin-4-yl)pyridin-3-yl]methanol from methyl 6-chloronicotinate.

Step 1: Nucleophilic Substitution (

-

Reagents: Methyl 6-chloronicotinate (1.0 eq), Morpholine (1.5 eq),

(2.0 eq), DMF (Solvent). -

Procedure: Dissolve methyl 6-chloronicotinate in DMF. Add

and morpholine. Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1). -

Workup: Pour into ice water. The product, methyl 6-morpholinonicotinate, often precipitates as a solid. Filter, wash with water, and dry.

-

Causality: The electron-deficient pyridine ring at the 6-position is highly susceptible to nucleophilic attack. Using an excess of base ensures the neutralization of HCl generated during the substitution.

Step 2: Reduction

-

Reagents: Methyl 6-morpholinonicotinate (1.0 eq),

(1.2 eq), anhydrous THF. -

Procedure: Cool the THF solution of

to 0°C under -

Quench: Use the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts. Filter through Celite.

-

Purification: Concentrate the filtrate. Recrystallize from EtOAc/Hexane if necessary.

-

Validation:

NMR should show a singlet at

Medicinal Chemistry Applications & Analogues

The primary value of this scaffold lies in its conversion into more complex pharmacophores.

Key Analogues and Derivatives

The hydroxymethyl group is rarely the final endpoint; it is a transition point to lipophilic binders or specific interaction groups.

| Derivative Type | Reaction | Application | Key Reference |

| Aldehyde | Oxidation ( | Precursor for reductive amination to install amine linkers. | [ChemicalBook, 2023] |

| Chloromethyl | Alkylating agent for coupling with phenols or amines. | [ChemScene, 2025] | |

| Ether | Williamson Synthesis | Improving lipophilicity or bridging to other aromatic systems. | [Verheijen et al., 2009] |

Case Study: PI3K/mTOR Inhibitors

In the development of PQR309 (Bimiralisib) , the morpholine-pyridine motif is linked to a triazine core.

-

Role: The morpholine group binds to the ATP pocket's hinge region.[1]

-

Analogue Logic: Early SAR studies replaced the morpholine with piperazine or piperidine, but these often resulted in loss of potency or metabolic liabilities. The oxygen in morpholine is crucial for the specific water-mediated H-bond networks in the kinase pocket.

Case Study: Adenosine Kinase Inhibitors (ABT-702)

ABT-702 utilizes the (6-morpholinopyridin-3-yl) moiety attached to a pyrido[2,3-d]pyrimidine core.[2]

-

Potency:

nM against Adenosine Kinase.[2] -

Observation: The pyridine nitrogen provides an essential acceptor point, while the morpholine bulk fills the hydrophobic pocket adjacent to the ATP site.

Analytical Data & Safety

Physicochemical Properties

-

Molecular Weight: 194.23 g/mol [3]

-

Formula:

-

LogP: ~0.8 (Highly favorable for oral bioavailability)

-

pKa: ~5.5 (Pyridine N), ~8.3 (Morpholine N - conjugate acid)

Handling & Safety[6]

-

Hazards: Irritant (Skin/Eye).

-

Storage: Store at 2-8°C under inert atmosphere. The alcohol is stable, but the corresponding aldehyde is prone to oxidation.

-

Disposal: Incineration with flue gas scrubbing due to nitrogen content.

References

-

ChemicalBook. (2023).[4] (6-Morpholino-3-Pyridinyl)Methanol - Chemical Safety Data Sheet. Retrieved from

-

ChemScene. (2025). Product Information: (6-Morpholino-3-pyridinyl)methanol (CAS 388088-73-1).[3] Retrieved from

-

Verheijen, J. C., et al. (2009).[1] Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).[5] Journal of Medicinal Chemistry.[5][2] Retrieved from

-

Lee, C. H., et al. (2001).[2] Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor.[2] Journal of Medicinal Chemistry.[5][2] Retrieved from

-

Palchykov, V. A. (2013).[6][4] Morpholines.[6][5][2][7] Synthesis and Biological Activity.[6][5][2][7][8][9][10][11] Russian Journal of Organic Chemistry.[6] Retrieved from

Sources

- 1. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent [benchchem.com]

Review of morpholino-pyridine compounds in research

The Morpholino-Pyridine Scaffold: A Cornerstone in Kinase Inhibitor Design and Medicinal Chemistry

Part 1: Executive Summary

The morpholino-pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within oncology and signal transduction modulation. This structural motif combines the lipophilic, hydrogen-bond-accepting properties of the pyridine ring with the solubility-enhancing, hydrogen-bond-donating/accepting capabilities of the morpholine moiety.

Its dominance is most pronounced in the development of Type I kinase inhibitors , where the scaffold functions as a hinge-binder, targeting the ATP-binding pocket of lipid kinases (PI3K family) and serine/threonine kinases (mTOR, DNA-PK). This guide dissects the medicinal chemistry, synthetic architecture, and pharmacological validation of morpholino-pyridine compounds, providing a roadmap for their application in therapeutic development.

Part 2: Medicinal Chemistry & Structural Logic

The Pharmacophore: Why Morpholine-Pyridine?

The efficacy of this scaffold stems from a precise balance of physicochemical properties and binding geometry:

-

Solubility & ADME: The morpholine ring lowers

and disrupts planarity, significantly improving aqueous solubility compared to purely aromatic analogues. It also reduces rapid metabolic clearance often seen with highly lipophilic kinase inhibitors. -

The "Hinge" Interaction: In PI3K and mTOR inhibition, the morpholine oxygen atom acts as a critical hydrogen bond acceptor.[1] It interacts with the backbone amide of specific residues in the kinase hinge region (e.g., Val851 in PI3K

, Val2240 in mTOR).[1] -

The Pyridine Anchor: The pyridine nitrogen can serve as a secondary H-bond acceptor or simply as a spacer that orients the morpholine into the affinity pocket.

Structure-Activity Relationship (SAR)

-

Position 2 vs. 3 vs. 4: Substitution at the C-2 position of pyridine is most common for hinge binding.

-

Electronic Tuning: Electron-withdrawing groups (EWGs) like

or

Part 3: Synthetic Architectures

Synthesizing morpholino-pyridines requires selecting the correct methodology based on the electronic nature of the pyridine substrate.

Decision Matrix: vs. Buchwald-Hartwig

-

Path A: Nucleophilic Aromatic Substitution (

) [2]

Visualization: Synthetic Decision Flow

Caption: Decision logic for synthesizing morpholino-pyridine derivatives based on substrate electronics.

Part 4: Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig)

Use this protocol for unactivated substrates like 2-bromo-4-methylpyridine.

Reagents:

-

Substrate: 2-Bromo-4-methylpyridine (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst:

(2 mol%) or -

Ligand: BINAP or Xantphos (4 mol%)

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes.

-

Charging: Add the Pd source, Ligand, and Base under a positive stream of Argon.

-

Solvation: Add anhydrous Toluene via syringe. Stir at RT for 5 mins to pre-complex the catalyst.

-

Substrate Addition: Add the halopyridine and morpholine.

-

Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS.

-

Workup: Cool to RT. Filter through a celite pad to remove Pd black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0

40% EtOAc in Hexanes).

Validation Criteria:

-

NMR: Appearance of morpholine peaks (

3.7 ppm, -

Purity: >95% by HPLC before biological testing.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay

A self-validating biochemical assay to determine IC50 values.

Principle: Measures the conversion of PIP2 to PIP3 by PI3K

Reagents:

-

Recombinant PI3K

enzyme. -

Substrate: PIP2:PS lipid vesicles.

-

Ultrapure ATP (

concentration).

Workflow:

-

Preparation: Prepare 3x serial dilutions of test compounds in DMSO (Final DMSO < 1%).

-

Enzyme Mix: Dilute PI3K

in kinase buffer (50 mM HEPES pH 7.5, 3 mM -

Incubation: Add 2

L compound + 4 -

Start Reaction: Add 4

L ATP/PIP2 substrate mix. -

Reaction: Incubate for 60 min at RT.

-

Detection: Add ADP-Glo reagent (stops reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP

Luciferase). -

Read: Measure Luminescence.

Data Analysis:

-

Normalize data: (Sample - Min)/(Max - Min)

100. -

Fit to Sigmoidal Dose-Response equation (Variable Slope) to extract IC50.

Part 5: Biological Mechanism & Pathway Visualization

The morpholino-pyridine scaffold is central to inhibiting the PI3K/Akt/mTOR signaling cascade.[14] Blockade of this pathway induces apoptosis in cancer cells.[14]

Visualization: Mechanism of Action (PI3K/mTOR)

Caption: Signal transduction blockade by morpholino-pyridine inhibitors at the PI3K and mTOR nodes.

Part 6: Comparative Data Analysis

Table 1: Representative Activity Profiles of Morpholino-Scaffold Inhibitors Data synthesized from structure-activity relationship (SAR) studies focusing on the morpholine oxygen interaction.

| Compound Class | Core Scaffold | Key Interaction (Hinge) | Target Selectivity | Representative IC50 (nM) |

| Morpholino-Pyridine | Pyridine | Morpholine-O | PI3K | 5 - 50 |

| Morpholino-Triazine | Triazine | Morpholine-O | Pan-PI3K | 10 - 100 |

| Morpholino-Pyrimidine | Pyrimidine | Morpholine-O | Dual PI3K/mTOR | < 10 |

| Unsubstituted Pyridine | Pyridine | N/A (Lacks H-bond acceptor) | Poor / Off-target | > 1000 |

Technical Insight: The replacement of the pyridine ring with a pyrimidine or triazine often increases potency due to additional nitrogen atoms in the core ring interacting with water networks in the active site, but the morpholino-pyridine remains a critical "fragment-like" starting point for optimization due to its superior lipophilic ligand efficiency (LLE).

References

-

Chemical and Structural Strategies to Selectively Target mTOR Kinase. Source: National Institutes of Health (PMC). [Link]

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor. Source: Journal of Medicinal Chemistry (ACS). [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Source: MDPI (International Journal of Molecular Sciences). [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (PMC). [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Ring: Advanced Architectures and Synthesis of Morpholine Scaffolds

The following technical guide is structured to provide actionable, high-level intelligence for drug discovery scientists. It moves beyond textbook definitions to address the strategic application of morpholine chemistry in modern medicinal campaigns.

Executive Summary: The Morpholine "Privilege"

In the landscape of medicinal chemistry, the morpholine ring is not merely a linker; it is a physicochemical modulator . Unlike its nitrogen-congeners (piperidine, piperazine), morpholine introduces a unique "oxygen effect" that lowers the basicity of the amine (pKa ~8.3 vs. ~10-11 for piperidine). This depression in pKa is critical for:

-

Bioavailability: Enhancing passive permeability by increasing the fraction of uncharged species at physiological pH (7.4).

-

Metabolic Stability: The electron-withdrawing oxygen reduces the nucleophilicity of the nitrogen, often mitigating CYP450-mediated N-oxidation.

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without the penalty of a high-energy hydrogen bond donor.

This guide details two distinct strategic entry points for morpholine synthesis: De Novo Construction (for high-diversity library generation) and Scalable Manufacturing (for process chemistry), followed by late-stage functionalization logic.

Strategic De Novo Construction

A. The Versatility Engine: SnAP Reagents

For the discovery chemist requiring rapid access to C-substituted morpholines (e.g., 2- or 3-substituted analogs), traditional cyclization of chiral amino alcohols is often limited by the availability of precursors. The Stannyl Amine Protocol (SnAP) represents a paradigm shift, allowing the synthesis of complex, chiral morpholines from ubiquitous aldehydes.

Mechanism of Action: The SnAP reagents contain an amino group and a tributylstannyl moiety tethered by the morpholine backbone elements. Condensation with an aldehyde forms an imine. Subsequent radical generation (typically mediated by Cu(II) or photoredox) triggers a 6-endo-trig cyclization onto the imine, forming the ring.

Protocol 1: Synthesis of C-Substituted Morpholines via SnAP

Reference Standard: Luescher, M. U., et al. Org.[1] Synth. 2018, 95, 357-373.[1]

Reagents:

-

SnAP-M Reagent: 1-((Tributylstannyl)methoxy)propan-2-amine (1.0 equiv)

-

Aldehyde: Benzaldehyde or heteroaromatic aldehyde (1.0 equiv)

-

Dess-Martin Periodinane (DMP): (if starting from alcohol) or direct aldehyde use.

-

Copper(II) Triflate [Cu(OTf)₂]: (1.0 equiv)

-

2,6-Lutidine: (1.0 equiv)

-

Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried flask, dissolve the SnAP reagent (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous DCM (0.2 M). Add 4Å molecular sieves. Stir at room temperature (RT) for 2–4 hours. Critical Checkpoint: Monitor by 1H NMR for the disappearance of the aldehyde proton and appearance of the imine signal.

-

Filtration: Filter the mixture through a Celite pad to remove sieves. Concentrate the filtrate in vacuo to obtain the crude imine.

-

Cyclization: Dissolve the crude imine in a mixture of DCM and HFIP (4:1 v/v, 0.1 M).

-

Catalyst Addition: Add 2,6-lutidine (1.0 equiv) followed by Cu(OTf)₂ (1.0 equiv) in one portion. Note: The solution will turn from colorless to a deep blue/green.

-

Reaction: Stir at RT for 12–16 hours.

-

Quench & Workup: Quench with 10% aqueous NH₄OH (to chelate copper). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically 0-5% MeOH in DCM).

Why This Works: The radical cyclization is tolerant of unprotected polar groups (alcohols, indoles) that often plague ionic cyclizations.

B. The Green Revolution: Ethylene Sulfate Strategy

For process-scale synthesis or when avoiding organotin is mandatory, the 2024 breakthrough using Ethylene Sulfate (ES) offers a superior atom-economic route.

Reference Standard: Ortiz, K. G., et al. J. Am. Chem. Soc. 2024, 146, 29847-29856.[2][3]

Core Concept: ES acts as a "spring-loaded" electrophile. Unlike dichloroethane (which requires high heat/pressure), ES reacts with 1,2-amino alcohols in a cascade sequence: selective N-monoalkylation followed by intramolecular O-alkylation (cyclization).

Key Advantages:

-

Redox Neutral: No oxidants or reductants required.

-

Selectivity: High preference for mono-alkylation over bis-alkylation due to the zwitterionic intermediate.

-

Scalability: Demonstrated on >100g scale.[2]

Late-Stage Functionalization (LSF)

Once the morpholine ring is established, diversifying the scaffold is crucial for SAR (Structure-Activity Relationship) exploration.

Alpha-C-H Functionalization

The alpha-position (adjacent to Nitrogen) is the most accessible site for LSF.

-

Lithiation-Trapping:

-

Reagent: sec-Butyllithium / TMEDA.

-

Condition: -78°C in THF.

-

Mechanism:[1][2][4][5][6][7] Directed lithiation alpha to the Nitrogen (stabilized by the dipole).

-

Electrophiles: Alkyl halides, aldehydes, ketones.[8]

-

Limitation: Functional group tolerance (esters/ketones elsewhere in the molecule may react).

-

-

Photoredox alpha-Arylation:

-

Reagent: Ir(ppy)₃ catalyst, Aryl bromide, Blue LED.

-

Mechanism:[1][2][4][5][6][7] Oxidation of the morpholine amine to an alpha-amino radical, which couples with the aryl halide via a nickel catalytic cycle.

-

Advantage:[1][2][3][5][7][9][10][11] Mild conditions, high tolerance for polar functionality.

-

Visualizations

Diagram 1: SnAP Reagent Radical Cyclization Workflow

This pathway illustrates the conversion of an aldehyde to a chiral morpholine using the SnAP protocol.

Caption: The SnAP protocol enables modular assembly of morpholines via a radical-mediated imine capture.[6][12]

Diagram 2: Decision Matrix for Morpholine Synthesis

A logical framework for selecting the optimal synthetic route based on substrate needs.

Caption: Strategic selection guide for morpholine synthesis methodologies based on substitution and scale.

Comparative Data Analysis

Table 1: Comparison of Synthetic Methodologies

| Feature | SnAP Protocol | Ethylene Sulfate (ES) | Classical Cyclization |

| Primary Precursor | Aldehydes + Stannyl Amine | 1,2-Amino Alcohol + ES | Diethanolamine |

| C-Substitution | Excellent (via Aldehyde) | Good (via Amino Alcohol) | Poor |

| Atom Economy | Moderate (Tin waste) | Excellent | Poor (Acid waste) |

| Reaction Type | Radical Cyclization | SN2 Cascade | Acid-mediated Dehydration |

| Key Reagents | Cu(OTf)₂, 2,6-Lutidine | tBuOK, Ethylene Sulfate | H₂SO₄ or TsCl |

| Primary Use Case | Discovery (Library Gen) | Process / Scale-up | Commodity Chemicals |

References

-

Luescher, M. U., Jindakun, C., & Bode, J. W. (2018).[1] Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.[1] Organic Syntheses, 95, 357-373.[1] Link

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).[2][3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[3] Journal of the American Chemical Society, 146(43), 29847-29856.[3] Link

-

Aldilla, V. R., et al. (2019). Recent progress in the synthesis of morpholines.[3][5][6][8][9][13][14] Organic & Biomolecular Chemistry, 17, 4390-4405. Link

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[15] Nature Chemistry, 10, 383–394. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

- 3. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Collection | ETH Library [research-collection.ethz.ch]

- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Characterization Profile: (6-Morpholino-3-Pyridinyl)Methanol

[1]

Technical Whitepaper | Version 1.2 Subject: Analytical & Physicochemical Profiling of CAS 388088-73-1 Primary Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Introduction: The Pharmacophore Context

(6-Morpholino-3-Pyridinyl)Methanol (MW: 194.23 g/mol ) is a "privileged structure" intermediate in modern drug discovery. It serves as a critical building block for kinase inhibitors (e.g., PI3K, RAF) and TRP channel antagonists. Its structural utility lies in its trifunctional nature:

-

Morpholine Ring: Enhances aqueous solubility and metabolic stability compared to phenyl analogs.

-

Pyridine Core: Acts as a hydrogen bond acceptor, crucial for kinase hinge binding.

-

Hydroxymethyl Handle: A reactive site for further functionalization (oxidation to aldehyde, conversion to halides, or etherification).

This guide outlines the standard operating procedures (SOPs) for the initial characterization of this material to ensure it meets the stringent purity requirements (>98%) necessary for structure-activity relationship (SAR) studies.

Synthesis & Impurity Logic

To validate purity, one must understand the genesis of the molecule. The industrial synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Analysis

The primary route involves the reaction of (6-chloropyridin-3-yl)methanol with morpholine under basic conditions (e.g., K2CO3 or NaH) in a polar aprotic solvent (DMF or DMSO).

Critical Impurity Profile

Based on this route, the analytical method must resolve the following specific impurities:

-

Impurity A (Starting Material): (6-Chloropyridin-3-yl)methanol. (Retention time usually longer than product in Reverse Phase due to Cl lipophilicity).

-

Impurity B (Byproduct): Bis-morpholino species (rare, but possible if forcing conditions are used on di-halo precursors).

-

Impurity C (Degradant): Pyridine N-oxide derivatives (formed upon prolonged exposure to air/light).

Visualization: Synthesis & Impurity Origin

Figure 1: Retrosynthetic logic flow identifying the origin of critical impurities (Impurity A) relative to the target product.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Structural verification. Solvent Selection: DMSO-d6 is preferred over CDCl3. The hydroxyl proton (-OH) is often invisible in CDCl3 due to exchange, but appears as a distinct triplet or broad singlet in DMSO-d6, confirming the alcohol functionality.

Predicted 1H-NMR Shifts (400 MHz, DMSO-d6):

-

δ 8.10 (d, 1H): Pyridine C2-H (Deshielded by N).

-

δ 7.55 (dd, 1H): Pyridine C4-H.

-

δ 6.80 (d, 1H): Pyridine C5-H (Shielded by Morpholine donation).

-

δ 5.10 (t, 1H): -OH (Hydroxyl proton).

-

δ 4.40 (d, 2H): -CH2-OH (Benzylic-like methylene).

-

δ 3.70 (m, 4H): Morpholine O-CH2.

-

δ 3.40 (m, 4H): Morpholine N-CH2.

High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment (>98% required). Methodology: A generic gradient is insufficient. The method must separate the chlorinated precursor from the morpholine product.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH stability) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 5% B to 95% B over 10 minutes |

| Detection | UV at 254 nm (Aromatic) and 220 nm (Amide/Morpholine absorption) |

| Flow Rate | 1.0 mL/min |

Mass Spectrometry (LC-MS)

Objective: Identity confirmation via Molecular Ion.

Physicochemical Profiling

Understanding the "drug-like" properties is essential for formulation.

Key Parameters Table[2][3][4]

| Property | Value / Observation | Relevance |

| Appearance | Off-white to pale yellow solid | Color change to brown indicates oxidation. |

| Molecular Weight | 194.23 g/mol | Fragment-based drug discovery compliant. |

| Calculated LogP | ~0.6 - 0.9 | Moderately polar; good membrane permeability. |

| Solubility (Water) | Low to Moderate | Morpholine aids solubility, but the crystal lattice is stable. |

| Solubility (DMSO) | High (>50 mg/mL) | Preferred solvent for stock solutions. |

| pKa (Pyridine N) | ~5.5 - 6.0 | Basic. Will protonate in acidic media (stomach). |

Stability & Storage[5][6]

-

Hygroscopicity: The morpholine and alcohol groups make the solid slightly hygroscopic.

-

Storage Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Reactivity: Avoid strong oxidizing agents (converts alcohol to aldehyde/acid or N-oxide formation).

Characterization Workflow Visualization

This diagram represents the decision tree for accepting a batch of (6-Morpholino-3-Pyridinyl)Methanol for biological assay use.

Figure 2: Standard Analytical Workflow ensuring batch integrity before release for biological testing.

Safety & Handling (SDS Summary)

While specific toxicological data may be sparse, the structural class dictates the following precautions:

References

-

American Chemical Society (ACS). (2019). Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry. (Contextual synthesis of morpholine-pyridine intermediates). [Link]

-

National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists. PubMed.[1] [Link]

Sources

- 1. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. southlandpolymers.com [southlandpolymers.com]

- 6. assets.greenbook.net [assets.greenbook.net]

Technical Guide: Spectroscopic Characterization of (6-Morpholino-3-Pyridinyl)Methanol

Introduction

(6-Morpholino-3-Pyridinyl)Methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine core, a morpholine substituent, and a primary alcohol, presents a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and unambiguous structural confirmation is a cornerstone of chemical synthesis and drug discovery, ensuring the integrity of downstream biological and pharmacological studies. This guide provides an in-depth technical overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for (6-Morpholino-3-Pyridinyl)Methanol, framed from the perspective of ensuring analytical certainty.

Part 1: Molecular Weight and Formula Confirmation by Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, and with high-resolution instruments, for confirming its molecular formula.[1][2] For a molecule like (6-Morpholino-3-Pyridinyl)Methanol, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that typically generates a protonated molecular ion ([M+H]⁺) with minimal fragmentation, making the resulting spectrum straightforward to interpret.[3][4]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A robust ESI-MS protocol is designed to ensure efficient ionization and accurate mass measurement.

-

Sample Preparation: A dilute solution of (6-Morpholino-3-Pyridinyl)Methanol is prepared at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. The choice of a volatile, polar solvent facilitates the electrospray process.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is calibrated according to the manufacturer's specifications.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate, typically 5-10 µL/min, using a syringe pump.

-

Ionization Parameters: The ESI source is operated in positive ion mode to favor the formation of the [M+H]⁺ ion. Key parameters such as capillary voltage (typically 2.5–6.0 kV), nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable and intense signal.[4]

-

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range, for instance, m/z 100-500, to encompass the expected molecular ion.

Data Interpretation and Validation

The primary objective is to observe the [M+H]⁺ ion and confirm its m/z value against the theoretical calculation.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [5][6] |

| Molecular Weight | 194.23 g/mol | [5][6] |

| Theoretical m/z of [M+H]⁺ | 195.1134 | Calculated |

| Observed m/z of [M+H]⁺ | 195.1131 (Example) | - |

The observation of an ion with an m/z value that corresponds to the protonated molecule provides strong evidence for the compound's identity. High-resolution mass spectrometry allows for the determination of the molecular formula with high confidence by comparing the experimentally measured accurate mass to the theoretical value.[1][2]

Caption: Workflow for ESI-MS analysis.

Part 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it a powerful tool for structural elucidation.[7] Both ¹H and ¹³C NMR are essential for a comprehensive characterization of (6-Morpholino-3-Pyridinyl)Methanol.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

-

Sample Preparation: Approximately 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[5][8] The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules.[9]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2' (Pyridine) | ~8.1 | d | 1H |

| H-4' (Pyridine) | ~7.5 | dd | 1H |

| H-5' (Pyridine) | ~6.7 | d | 1H |

| -CH₂OH (Methanol) | ~4.6 | s | 2H |

| -N-CH₂- (Morpholine) | ~3.8 | t | 4H |

| -O-CH₂- (Morpholine) | ~3.5 | t | 4H |

| -OH (Methanol) | Variable | br s | 1H |

-

Pyridine Protons: The proton at the 2'-position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

-

Methanol Protons: The methylene protons of the hydroxymethyl group are expected to appear as a singlet, assuming no coupling to the hydroxyl proton (which is often the case due to rapid exchange).

-

Morpholine Protons: The two sets of methylene protons in the morpholine ring are expected to appear as triplets due to coupling with their adjacent methylene protons. The protons closer to the oxygen will be slightly more deshielded.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of unique carbon atoms in a molecule and their chemical environments.[12]

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR, often in the range of 50-100 mg dissolved in 0.6-0.7 mL of a deuterated solvent.[8]

-

Instrumentation and Acquisition: The same NMR spectrometer is used, but tuned to the ¹³C frequency. A standard proton-decoupled experiment is performed to simplify the spectrum to a series of singlets, one for each unique carbon atom.[13] A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum.

The predicted ¹³C NMR spectrum will show distinct signals for the carbons of the pyridine ring, the morpholine ring, and the methanol group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6' (Pyridine) | ~160 |

| C-2' (Pyridine) | ~150 |

| C-4' (Pyridine) | ~138 |

| C-3' (Pyridine) | ~120 |

| C-5' (Pyridine) | ~108 |

| -O-CH₂- (Morpholine) | ~67 |

| -CH₂OH (Methanol) | ~64 |

| -N-CH₂- (Morpholine) | ~45 |

-

Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 100-160 ppm). The carbon attached to the morpholine group (C-6') is expected to be the most downfield.

-

Morpholine Carbons: The carbon atoms of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the oxygen being more deshielded than those adjacent to the nitrogen.[14][15]

-

Methanol Carbon: The carbon of the hydroxymethyl group will also appear in the aliphatic region.

Caption: General workflow for NMR analysis.

Part 3: Integrated Spectroscopic Analysis for Unambiguous Structure Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. While MS provides the molecular formula, NMR provides the connectivity of the atoms.

Caption: Logic flow for integrated spectroscopic analysis.

By combining the molecular formula from MS with the detailed structural insights from ¹H and ¹³C NMR, a self-validating system is created. The number and types of protons and carbons observed in the NMR spectra must be consistent with the molecular formula determined by MS. This integrated approach provides a high degree of confidence in the structural assignment of (6-Morpholino-3-Pyridinyl)Methanol.

Conclusion

The spectroscopic characterization of (6-Morpholino-3-Pyridinyl)Methanol through mass spectrometry and NMR spectroscopy provides a comprehensive and unambiguous confirmation of its chemical structure. The ESI-MS data validates the molecular weight and formula, while ¹H and ¹³C NMR data elucidate the specific arrangement of atoms and functional groups. This rigorous analytical approach is fundamental to ensuring the quality and integrity of this important chemical entity in research and development settings.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Oxford. NMR Sample Preparation. [Link]

-

CEIC, Masaryk University. 13C NMR (carbon nuclear magnetic resonance). [Link]

-

Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. ¹H NMR Spectra and Interpretation. [Link]

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3.

-

Chemistry LibreTexts. Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

ACS Publications. Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

-

Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

ResearchGate. Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine.... [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

University of Oxford. CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. How To [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. researchgate.net [researchgate.net]

- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sc.edu [sc.edu]

- 14. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Fragment-Based Characterization of the PI3K/mTOR Hinge-Binding Scaffold (6-Morpholino-3-Pyridinyl)Methanol

Abstract

This application note details the protocol for evaluating (6-Morpholino-3-Pyridinyl)Methanol (CAS: 388088-73-1), a privileged pharmacophore scaffold, against Class I Phosphoinositide 3-kinases (PI3K). While often utilized as a synthetic intermediate for potent inhibitors like Buparlisib (BKM120) and Bimiralisib (PQR309), this fragment represents the critical "hinge-binding" warhead of the molecule. We describe a high-concentration ADP-Glo™ Lipid Kinase Assay designed to validate the binding affinity and ligand efficiency (LE) of this scaffold, providing a robust baseline for Structure-Activity Relationship (SAR) expansion.

Introduction & Mechanistic Rationale

The "Privileged Scaffold" Hypothesis

(6-Morpholino-3-Pyridinyl)Methanol contains the morpholine-pyridine motif, a structural hallmark of many PI3K/mTOR inhibitors. In the ATP-binding pocket of lipid kinases, the morpholine oxygen atom acts as a critical hydrogen bond acceptor.

-

Mechanism of Action: The morpholine oxygen forms a hydrogen bond with the backbone amide of Valine 851 (in PI3Kα) or Valine 2240 (in mTOR).[1] This interaction anchors the molecule within the hinge region, allowing the pyridine ring to position additional substituents into the affinity pocket.

-

Why Test the Fragment? In Fragment-Based Drug Discovery (FBDD), isolating the hinge-binder allows researchers to determine the "intrinsic affinity" of the core scaffold. If this fragment shows measurable inhibition (typically high micromolar

), it validates the scaffold as a starting point for growing the molecule into the ribose-binding pocket or solvent-exposed regions.

Signaling Pathway Context

The PI3K/Akt/mTOR pathway is a master regulator of cell growth and survival. Inhibition of the p110 catalytic subunit prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of Akt to the plasma membrane.

Figure 1: The PI3K/Akt/mTOR signaling cascade. The morpholine-pyridine fragment targets the ATP-binding pocket of the PI3K p110 subunit.

Experimental Protocol: ADP-Glo™ Lipid Kinase Assay[2][3]

We utilize the ADP-Glo™ Kinase Assay (Promega) because it is a homogeneous, luminescent assay that is highly sensitive to the low conversion rates often necessary when screening weak-binding fragments.

Materials & Reagents[4]

| Component | Specification | Source/Notes |

| Test Compound | (6-Morpholino-3-Pyridinyl)Methanol | CAS: 388088-73-1; Purity >98% |

| Target Enzyme | PI3Kα (p110α/p85α) | Recombinant human complex |

| Substrate | PIP2:PS Lipid Vesicles | PIP2 (50 µM) + PS (1 mM) sonicated |

| Cofactor | Ultra-Pure ATP | 10 mM stock (use at |

| Assay Buffer | 1X Lipid Kinase Buffer | 50mM HEPES pH 7.5, 3mM MgCl2, 1mM EGTA |

| Detection | ADP-Glo™ Reagent | Promega (V9101) |

| Plate | 384-well White, Solid Bottom | Low volume, non-binding surface |

Compound Preparation (Critical Step)

Since this is a fragment, solubility can be an issue at the high concentrations required for screening.

-